1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that features a purine core linked to a piperidine moiety. Its molecular formula is with a molecular weight of approximately 410.48 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its structure, synthesis, and potential applications in research.
This compound falls under the category of purine derivatives, which are known for their roles in biochemistry and pharmacology. Purines are essential components of nucleic acids and play critical roles in cellular metabolism.
The synthesis of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Specific catalysts may also be employed to facilitate certain steps in the reaction sequence.
The molecular structure of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide features a fused bicyclic purine system with a piperidine ring attached through a carboxamide linkage.
The structural representation can be described using various notation systems such as InChI or SMILES:
InChI=1S/C21H26N6O3/c1-13-5-4-6-14(11-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-9-7-15(8-10-26)17(22)28/h4-6,11,15H,7-10,12H2,1-3H3,(H2,22,28)
This notation provides a unique identifier for the compound's structure and can be utilized in databases for further research.
The compound may undergo various chemical reactions typical for amides and purine derivatives:
Each reaction's efficiency can depend on factors such as solvent choice, temperature, and catalysts used. Understanding these parameters is crucial for optimizing reaction conditions in laboratory settings.
The mechanism of action for 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide primarily involves its interaction with specific biological targets within cells:
Understanding its precise mechanism requires further pharmacological studies to identify specific targets and pathways affected by this compound.
The physical properties of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide include:
Chemical properties include:
Relevant data on these properties can guide researchers in designing experiments involving this compound.
1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide has potential applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1